molecular formula C17H20O4 B12350672 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12350672
M. Wt: 288.34 g/mol
InChI Key: UFXQKTWBXUGVOI-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry and biological research. This compound features a saturated 4a,5,6,7,8,8a-hexahydrochromen-4-one core, a structural motif that differentiates it from its planar aromatic counterparts and can influence its three-dimensional conformation, bioavailability, and interaction with biological targets . The 4-hydroxyphenyl substituent at the 3-position is a common pharmacophore found in various biologically active natural products and synthetic analogs, suggesting potential for diverse investigative applications . This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this high-purity chemical as a key intermediate in organic synthesis or as a standard in analytical studies. Its structural features make it a valuable candidate for probing structure-activity relationships, particularly in studies focused on enzyme inhibition, receptor binding affinity, and cellular signaling pathways. Specific research applications and detailed mechanistic data for this exact compound are areas of active investigation, and researchers are encouraged to consult the primary scientific literature for the most recent findings.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

7-ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C17H20O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-6,10,13-14,16,18H,2,7-9H2,1H3

InChI Key

UFXQKTWBXUGVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC2C(C1)OC=C(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Substrate Preparation and Rearrangement

A starting material such as 2-acetoxy-4'-hydroxyacetophenone is treated with ethyl bromide in the presence of potassium carbonate to install the ethoxy group at the 7-position. The protected intermediate then undergoes rearrangement using sodium methoxide in anhydrous methanol, yielding a 1,3-diketone intermediate. Cyclization with concentrated sulfuric acid at 0–5°C produces 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one.

Key Data:

  • Yield: 68–72% for cyclization step.
  • Reaction Time: 6–8 hours for rearrangement; 2 hours for cyclization.

Hydrogenation of Aromatic Precursors

The hexahydrochromenone system is achieved via catalytic hydrogenation of the aromatic chromenone precursor. Using 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one, hydrogenation under high-pressure H₂ (50–60 psi) with palladium on carbon (Pd/C) in ethanol reduces the double bonds in the chromenone ring.

Optimization of Hydrogenation Conditions

  • Catalyst: 10% Pd/C, 5% by weight of substrate.
  • Solvent: Ethanol or ethyl acetate.
  • Temperature: 25–30°C to prevent over-reduction.
  • Yield: 85–90%.

Analytical Confirmation:

  • NMR: Disappearance of aromatic proton signals at δ 6.5–7.5 ppm and emergence of aliphatic protons at δ 1.2–2.8 ppm.
  • HPLC Purity: >98% after recrystallization.

Etherification and Protective Group Strategies

The ethoxy group at position 7 is introduced via nucleophilic substitution or Mitsunobu reaction. Protective groups safeguard the 4-hydroxyphenyl moiety during synthesis.

Ethylation of Phenolic Oxygen

  • Method A: Treatment of 7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one with ethyl bromide and K₂CO₃ in DMF at 80°C for 12 hours.
  • Method B: Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with ethanol.

Comparative Data:

Method Yield Purity (HPLC)
A 75% 95%
B 82% 97%

Protection of 4-Hydroxyphenyl Group

  • Benzyl Protection: Benzyl chloride in NaOH/THF, removed via hydrogenolysis post-cyclization.
  • Acetyl Protection: Acetic anhydride in pyridine, cleaved with NH₃/MeOH.

Cyclization and Ring-Closing Methodologies

Alternative routes involve constructing the hexahydro ring prior to chromenone formation. Cyclohexenone derivatives are functionalized with ethoxy and hydroxyphenyl groups via Friedel–Crafts acylation or Claisen-Schmidt condensation.

Friedel–Crafts Approach

Reaction of 4-ethoxyphenol with cyclohexenone in BF₃·Et₂O yields a ketone intermediate, which is oxidized to the chromenone using Jones reagent.

Reaction Conditions:

  • Temperature: 0°C (BF₃·Et₂O), then 25°C (oxidation).
  • Yield: 65–70%.

Analytical Characterization and Validation

Critical quality control metrics ensure structural fidelity and purity:

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 6.85 (d, J=8.5 Hz, 2H, ArH), 7.25 (d, J=8.5 Hz, 2H, ArH).
  • IR (KBr): 1675 cm⁻¹ (C=O), 3200 cm⁻¹ (OH).

Thermal Properties

  • Melting Point: 210–212°C.
  • Boiling Point: 484.8°C at 760 mmHg.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for drug development:

  • Antioxidant Activity : Research indicates that derivatives of chromenone compounds possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .
  • Anticancer Potential : Studies have shown that chromenone derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, making it a potential candidate for treating inflammatory diseases. Mechanistically, it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Synthesis and Derivatization

The synthesis of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. Researchers have focused on modifying its structure to enhance its biological activity or selectivity towards specific targets:

  • Triazole Derivatives : The synthesis of novel triazole-linked chromenones has been explored to improve anticancer properties. These modifications have shown increased potency against cancer cells while reducing toxicity to normal cells .

Case Studies and Research Findings

Several studies highlight the applications of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of chromenone derivatives against various bacterial strains. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-Ethoxy-3-(4-hydroxyphenyl)-4a...Staphylococcus aureus12.5 µg/mL
7-Ethoxy-3-(4-hydroxyphenyl)-4a...Escherichia coli25 µg/mL
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of chromenone derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key differences from analogs are summarized below:

Compound Name Substituents (Position) Ring Structure Key Functional Groups Biological Activity
7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one Ethoxy (7), 4-hydroxyphenyl (3) Hexahydrochromenone Ethoxy, Hydroxyphenyl Hypothesized antioxidant/anti-inflammatory; structural analogs suggest possible estrogenic modulation.
Daidzein Hydroxyl (7), 4-hydroxyphenyl (3) Aromatic chromenone Hydroxyl groups Estrogenic, antioxidant; inhibits benign prostatic hyperplasia in rats via oxidative stress reduction.
Genistein Hydroxyl (5,7), 4-hydroxyphenyl (3) Aromatic chromenone Dihydroxyl groups Tyrosine kinase inhibitor, antioxidant; stronger activity than daidzein due to additional hydroxylation.
7-Hydroxy-6-methoxy-4H-chromen-4-one Hydroxyl (7), Methoxy (6), 4-hydroxyphenyl (3) Aromatic chromenone Methoxy, Hydroxyl Uncharacterized bioactivity; methoxy group may alter solubility and metabolic stability.
(3E)-5,7-Dihydroxy-3-[(4-hydroxyphenyl)methylene]-8-methoxy-chroman-4-one Dihydroxy (5,7), methylidene, methoxy (8) Chromanone with conjugated double bond Multiple hydroxyl, methoxy Structural rigidity from methylidene may enhance binding to microbial targets; hypothesized antimicrobial activity.
Daidzein-d4 Deuterated 4-hydroxyphenyl (2,3,5,6) Aromatic chromenone Isotopic labeling Used as an internal standard in mass spectrometry; highlights analytical applications of structural analogs.

Key Comparative Insights

Ring Saturation and Conformation
  • The hexahydrochromenone core in the target compound reduces planarity compared to aromatic chromenones (e.g., daidzein, genistein). This may decrease π-π stacking interactions with biological targets but improve membrane permeability .
Substituent Effects
  • Ethoxy vs. However, this substitution may reduce hydrogen-bonding capacity, affecting receptor binding .
  • Methoxy Positioning : The 6-methoxy group in the analog from may sterically hinder metabolism, prolonging half-life, whereas the target compound’s 7-ethoxy group could similarly resist phase I oxidation .

Research Findings and Implications

  • Antioxidant Potential: Analogous to daidzein and genistein, the target compound’s 4-hydroxyphenyl group may scavenge free radicals, but its hexahydro core could modulate redox activity due to reduced conjugation .
  • Metabolic Stability : Ethoxy and methoxy substituents in related compounds () are associated with slower hepatic metabolism, suggesting the target compound may have improved bioavailability compared to hydroxylated analogs .
  • Structural-Activity Relationships (SAR): Hydroxyl groups at positions 5 and 7 (genistein) enhance tyrosine kinase inhibition. Saturation of the chromenone ring may reduce estrogenic activity but introduce novel binding modes.

Biological Activity

The compound 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a member of the chromenone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H22O3
  • Molecular Weight : 286.36 g/mol
  • IUPAC Name : 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

The structure of this compound features a chromenone backbone with an ethoxy group and a hydroxyl-substituted phenyl group, contributing to its biological properties.

Antioxidant Activity

Research indicates that 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. A study demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in vitro .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Neurodegenerative diseases are characterized by inflammation and oxidative stress. The neuroprotective effects of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one were evaluated in models of neuroinflammation. The compound was found to inhibit neuroinflammatory pathways and protect neuronal cells from apoptosis induced by oxidative stress .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Data Summary

Biological ActivityExperimental ModelKey Findings
AntioxidantDPPH assaySignificant free radical scavenging activity
Anti-inflammatoryLPS-induced macrophagesReduced TNF-alpha and IL-6 production
NeuroprotectiveNeuronal cell culturesInhibition of apoptosis and neuroinflammation
AnticancerVarious cancer cell linesInduced apoptosis and inhibited cell proliferation

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a recent study focusing on Alzheimer's disease models, administration of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one led to improved cognitive function in treated animals compared to controls. The compound's ability to reduce amyloid-beta aggregation was highlighted as a key mechanism .

Case Study 2: Inhibition of Cancer Cell Growth

A series of experiments conducted on breast cancer cell lines revealed that this compound effectively inhibited cell growth at micromolar concentrations. Flow cytometry analysis indicated that the compound induced G1 phase arrest in the cell cycle .

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